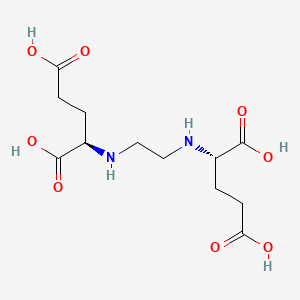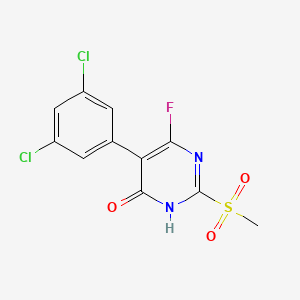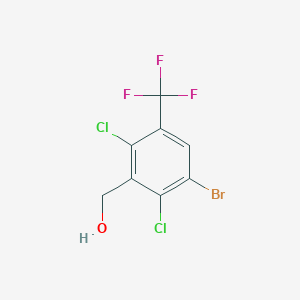
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol typically involves multi-step reactions starting from commercially available precursors. The final step involves the addition of a methanol group to the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoromethyl iodide for trifluoromethylation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its trifluoromethyl group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability .
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of halogens and the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of these derivatives .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the halogen substituents can influence the compound’s reactivity and stability . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: Similar structure but with different positions of halogen substituents.
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride): Contains a benzoyl chloride group instead of a methanol group.
Uniqueness
(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H4BrCl2F3O |
|---|---|
Molekulargewicht |
323.92 g/mol |
IUPAC-Name |
[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2 |
InChI-Schlüssel |
VFHLRQPDGVQNOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Cl)CO)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
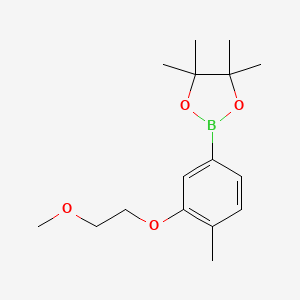

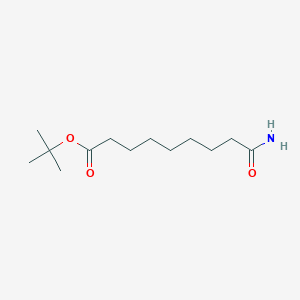
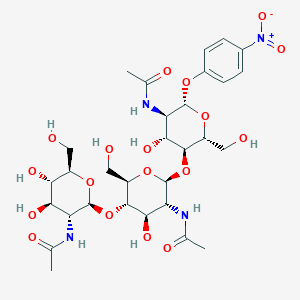
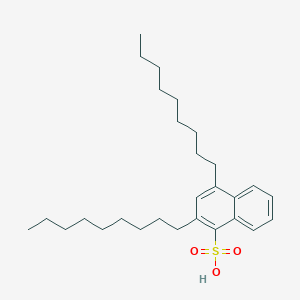
![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

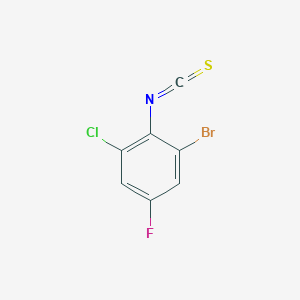
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

